molecular formula C9H15NO B8140896 3-Amino-5-propylcyclohex-2-en-1-one

3-Amino-5-propylcyclohex-2-en-1-one

Cat. No.: B8140896
M. Wt: 153.22 g/mol
InChI Key: IMOMADRALMNOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-propylcyclohex-2-en-1-one is a cyclohexenone derivative featuring an amino group at position 3 and a propyl substituent at position 3. Its structure combines an electron-rich enone system (capable of Michael additions and Diels-Alder reactions) with a basic amino group, enabling diverse reactivity. The propyl chain at position 5 introduces steric and lipophilic effects that distinguish it from shorter-chain analogs.

Properties

IUPAC Name

3-amino-5-propylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-3-7-4-8(10)6-9(11)5-7/h6-7H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOMADRALMNOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=CC(=O)C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The propyl group’s impact on target binding (e.g., enzyme inhibition) remains underexplored. Comparative studies with methyl/ethyl analogs are needed.
  • Regulatory Considerations : The methyl analog has established identifiers (DSSTox ID: DTXSID40969521), but the propyl derivative lacks detailed regulatory or safety data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.